molecular formula C22H17ClN2O4 B2444764 2-(4-chlorophenyl)-3-(furan-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005116-13-1

2-(4-chlorophenyl)-3-(furan-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2444764
CAS No.: 1005116-13-1
M. Wt: 408.84
InChI Key: JCPFPKCJPGQIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-(furan-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C22H17ClN2O4 and its molecular weight is 408.84. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Science Applications

  • Synthesis of Heterocyclic Compounds : Compounds related to the given chemical structure have been studied for their potential in synthesizing a variety of heterocyclic compounds. For instance, the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones highlights the versatility of related structures in generating diverse heterocyclic frameworks. These reactions often involve domino processes, such as the reduction of double bonds followed by cyclization reactions like the Paal-Knorr synthesis, indicating the utility of similar compounds in complex organic synthesis (Yin et al., 2008).

  • Donor–Acceptor Copolymers for Electronic Applications : Research into benzodithiophene-diketopyrrolopyrrole-based donor–acceptor copolymers for organic field-effect transistors and polymer solar cells demonstrates the application of structurally related compounds in creating materials with enhanced electronic properties. By adjusting the molecular structure, such as introducing furan moieties or conjugated alkylthienyl side chains, scientists can significantly influence the thermal stability, optical and electrochemical properties, and device performance of these materials (Yuan et al., 2012).

Biological Activity Exploration

  • Anti-stress Agents : A study involving hexahydropyrrolo[3,4-d]isoxazole-4,6-diones evaluated these compounds as potential anti-stress agents. By synthesizing derivatives through 1,3-dipolar cycloaddition reactions and evaluating their effects on stress-induced behavioral alterations in mice, researchers can explore the biological activities of compounds with similar structural features. This highlights the potential of using structurally related compounds in the development of new therapeutic agents (Badru et al., 2012).

  • Electropolymerization and Electronic Properties : The study of thieno[3,4-c]pyrrole-4,6-dione-based monomers for electrochemical polymerization emphasizes the potential of related compounds in material science. By examining the redox and optical properties of the polymers derived from these monomers, researchers can gain insights into how altering the heteroatom of the donor unit affects the material's properties, which is crucial for developing new electronic materials (Çakal et al., 2020).

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-13-4-8-15(9-5-13)24-21(26)18-19(17-3-2-12-28-17)25(29-20(18)22(24)27)16-10-6-14(23)7-11-16/h2-12,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPFPKCJPGQIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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